The synthesis of apo-enterobactin involves several enzymatic steps primarily orchestrated by nonribosomal peptide synthetases. In Escherichia coli, the biosynthetic pathway begins with the conversion of chorismate to 2,3-dihydroxybenzoate, which is then linked to serine residues through an amide bond. This process is facilitated by enzymes such as isochorismate lyase and nonribosomal peptide synthetases like EntB .
Apo-enterobactin's molecular structure features a trilactone backbone with three catechol moieties that can chelate Fe(III) ions. The molecular formula for apo-enterobactin is C21H27N3O9S.
Apo-enterobactin undergoes hydrolysis to release iron from its ferric complexes. This reaction is catalyzed by specific esterases present in bacteria that utilize enterobactin.
The mechanism of action for apo-enterobactin involves its ability to bind Fe(III) ions tightly and facilitate their transport into bacterial cells.
Apo-enterobactin exhibits distinct physical and chemical properties that contribute to its function as a siderophore.
Apo-enterobactin plays significant roles in various scientific fields:
Apo-enterobactin (the iron-free form of enterobactin) is biosynthesized through a non-ribosomal peptide synthetase (NRPS) pathway. This process involves a multi-enzyme complex encoded by the entABCDEF gene cluster in Escherichia coli. The NRPS assembly line operates via three core domains:
The enterobactin synthetase complex comprises:
Table 1: Enzymatic Components of Enterobactin Biosynthesis
Enzyme | Domains | Function |
---|---|---|
EntB | Isochorismatase, ArCP | Converts isochorismate to 2,3-DHBA; carries activated 2,3-DHBA |
EntE | Adenylation | Activates 2,3-DHBA; loads onto EntB-ArCP |
EntF | C-A-PCP-TE | Activates L-serine; polymerizes and cyclizes trilactone |
The conversion of chorismate to 2,3-DHBA—the precursor of apo-enterobactin—requires EntA homologs:
Kinetic analyses demonstrate that EntE adenylates 2,3-DHBA with high affinity (K~m~ = 2.5 μM) and follows a Bi Uni Uni Bi ping-pong mechanism involving an adenylate intermediate [2].
Table 2: Kinetic Parameters for Enterobactin Biosynthetic Enzymes
Enzyme | Substrate | K~m~ (μM) | k~cat~ (s⁻¹) | Inhibition |
---|---|---|---|---|
EntB | Isochorismate | 18.2 | 1.8 | Competitive by 2,3-DHBA (K~i~ = 200 μM) |
EntE | 2,3-DHBA | 2.5 | 2.8 | DHB-AMS (K~d~ = 3.8 pM) |
Apo-enterobactin biosynthesis is transcriptionally regulated by the ferric uptake regulator (Fur) and the small non-coding RNA RyhB under iron limitation:
Genome-wide studies confirm direct Fur binding to 81 genes in Escherichia coli, including transporters (fepA, fes) and siderophore biosynthetic enzymes. Deletion of fur or ryhB increases cellular chelatable iron and dysregulates enterobactin production [7] [10].
Table 3: RyhB-Regulated Genes in Iron Homeostasis
Gene | Function | Regulation by RyhB | Effect on Enterobactin |
---|---|---|---|
sdhCDAB | Succinate dehydrogenase | mRNA degradation | Conserves iron for siderophores |
acnA | Aconitase A | mRNA degradation | Redirects Fe-S clusters |
fepA | Enterobactin transporter | Stabilization | Enhances Fe-enterobactin uptake |
Host-pathogen interactions dynamically modulate apo-enterobactin biosynthesis through:
Figure: Host-Pathogen Dynamics of Apo-Enterobactin
[Host Macrophage] | Iron sequestration → Low LIP → Fur derepression | ↓ | Bacterial ent gene expression → Apo-enterobactin secretion | ↓ | Apo-enterobactin internalization → Chelates host LIP → M2 polarization
These adaptations illustrate how pathogens exploit apo-enterobactin biosynthesis to thrive in hostile host environments while navigating interspecies competition [4] [8].
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